molecular formula C14H14ClNO2 B8092430 Ethyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate

Ethyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate

Cat. No.: B8092430
M. Wt: 263.72 g/mol
InChI Key: LNWISXNKXGBWAY-UHFFFAOYSA-N
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Description

Ethyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate is a chemical compound belonging to the class of indole derivatives. Indoles are significant heterocyclic systems found in many natural products and pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate typically involves the following steps:

  • Formation of the Pyrrolo[1,2-a]indole Core: This can be achieved through the cyclization of appropriate precursors, such as aminopyrrolines with halocarbonyl compounds[_{{{CITATION{{{_3{Di-, tetra-, and perhydropyrrolo 1,2- - Springer.

  • Carboxylation: The carboxylate group is introduced via esterification reactions, resulting in the final product.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield. The process may include the use of catalysts and optimized reaction conditions to enhance efficiency and reduce by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate can undergo various chemical reactions, including:

  • Oxidation: Conversion of the indole ring to its corresponding oxo derivatives.

  • Reduction: Reduction of the carboxylate group to alcohols or amines.

  • Substitution: Replacement of the chlorine atom with other functional groups.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Typical reducing agents are lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) in the presence of a catalyst.

  • Substitution: Various nucleophiles can be used, such as sodium azide (NaN₃) for azide substitution.

Major Products Formed:

  • Oxidation: Indole-3-carboxylic acid derivatives.

  • Reduction: Ethyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-ol.

  • Substitution: Ethyl 7-azido-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate.

Scientific Research Applications

Ethyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate has found applications in various scientific research areas:

  • Chemistry: Used as an intermediate in the synthesis of more complex molecules.

  • Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

  • Medicine: Investigated for its therapeutic potential in treating various diseases.

  • Industry: Employed in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. Further research is needed to elucidate the exact mechanisms and pathways involved.

Comparison with Similar Compounds

Ethyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate is compared with other similar indole derivatives, such as:

  • Ethyl 7-bromo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate

  • Ethyl 7-fluoro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate

  • Ethyl 7-iodo-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate

These compounds share structural similarities but differ in the halogen atom present, which can influence their chemical reactivity and biological activity. This compound is unique due to its specific chlorine substitution, which may confer distinct properties and applications.

Biological Activity

Ethyl 7-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-9-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications, supported by relevant data and case studies.

Basic Information

  • Chemical Name : this compound
  • Molecular Formula : C₁₄H₁₄ClN₁O₂
  • Molecular Weight : 265.72 g/mol
  • CAS Number : 102581685

Structure

The structure of this compound can be represented as follows:

Structure C14H14ClN1O2\text{Structure }\quad \text{C}_{14}\text{H}_{14}\text{Cl}\text{N}_{1}\text{O}_{2}

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrroloindole derivatives. This compound has shown promising results in inhibiting various cancer cell lines.

Case Study: Antiproliferative Activity

In a study assessing the antiproliferative effects of pyrroloindole derivatives, this compound exhibited significant inhibition against several cancer cell lines with a GI50 value ranging from 30 to 50 µM. The compound was particularly effective against breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell Line GI50 (µM)
MCF-730
A54940
HCT11650

The mechanism through which this compound exerts its anticancer effects appears to involve the modulation of key signaling pathways associated with cell proliferation and apoptosis. Specifically, it has been suggested that the compound may inhibit the activity of protein kinases involved in tumor growth and metastasis.

Neuroprotective Effects

Further research indicates that this compound may also possess neuroprotective properties. A study on NMDA receptors demonstrated that derivatives of pyrroloindoles could modulate glutamate signaling, which is crucial in neurodegenerative diseases.

Case Study: NMDA Receptor Modulation

This compound was tested for its ability to modulate NMDA receptor activity. The results indicated that it could enhance receptor function at low concentrations while exhibiting antagonistic effects at higher doses.

Concentration (µM) Effect on NMDA Receptors
0.1Enhancement
10Inhibition

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from readily available indole derivatives. Various synthetic routes have been explored to optimize yield and purity.

Synthetic Route Example

A common synthetic pathway includes:

  • Formation of Pyrrole Ring : Using cyclization reactions involving indole derivatives.
  • Chlorination : Selective chlorination at the 7-position.
  • Esterification : Reaction with ethyl chloroformate to yield the final ester product.

Properties

IUPAC Name

ethyl 6-chloro-2,3-dihydro-1H-pyrrolo[1,2-a]indole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClNO2/c1-2-18-14(17)13-10-8-9(15)5-6-11(10)16-7-3-4-12(13)16/h5-6,8H,2-4,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNWISXNKXGBWAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C2CCCN2C3=C1C=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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